4-Chloroquinazoline hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
This compound derivatives exhibit planar quinazoline ring systems with substituents influencing molecular conformation. In the hemihydrochloride dihydrate structure (C₈H₈N₃⁺·Cl⁻·C₈H₇N₃·2H₂O), the asymmetric unit contains one protonated and one unprotonated 4-aminoquinazoline molecule, a chloride ion, and two water molecules. The protonated quinazoline forms N–H⋯Cl and N–H⋯O hydrogen bonds with chloride and water, respectively, while the unprotonated molecule engages in N–H⋯N interactions (donor-acceptor distance: 2.786 Å). The chloride and water molecules create fused five-membered hydrogen-bonded chains along the crystallographic b-axis, stabilized by π–π stacking (centroid distances: 3.41–3.91 Å).
Table 1: Key Hydrogen Bond Parameters in 4-Aminoquinazoline Hemihydrochloride Dihydrate
| Interaction Type | Donor–Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯Cl | 3.286(3) | 164 |
| N–H⋯O (water) | 2.872(4) | 158 |
| O–H⋯Cl | 3.198(3) | 172 |
Spectroscopic Elucidation (¹H NMR, ¹³C NMR, IR, MS)
While direct spectroscopic data for this compound is limited in the provided sources, analogous compounds offer insights. For example, 4-chloroaniline—a potential precursor—shows a ¹H NMR singlet at δ 6.60–7.20 ppm for aromatic protons and δ 3.50 ppm for NH₂. In 4-carboxamidoquinazoline derivatives, FT-IR spectra exhibit peaks at 1708 cm⁻¹ (carbonyl) and 1337 cm⁻¹ (SO₂), while HR-MS confirms molecular ions at m/z 528.1501. For this compound, expected signals include:
Comparative Analysis of Tautomeric Forms
The protonation state of 4-aminoquinazoline in hydrochloride salts significantly impacts tautomerism. In the hemihydrochloride form, the protonated molecule adopts a cationic structure with localized charge on N1, while the unprotonated molecule exists as a neutral tautomer. This dual-state system stabilizes the crystal lattice through complementary hydrogen bonds. Quantum mechanical studies of similar hybrids suggest that electron-withdrawing groups (e.g., Cl) at position 4 favor the amino tautomer over the imino form due to enhanced resonance stabilization.
X-ray Diffraction Studies and Polymorphism
Single-crystal X-ray diffraction of 4-aminoquinazoline hemihydrochloride dihydrate (space group P1) reveals a layered structure with alternating organic and inorganic layers. Polymorphism is inferred from variations in packing motifs; for instance, 6-nitroquinazolin-4(3H)-one crystallizes in triclinic P1 with C–H⋯O dimers, whereas 6-aminoquinazolin-4(3H)-one forms orthorhombic Pca2₁ with a 3D hydrogen-bonded network. Such polymorphism arises from solvent interactions and substituent effects, as seen in 2-trichloromethylquinazoline derivatives exhibiting EC₅₀ values sensitive to crystallinity.
Table 2: Crystallographic Data for Quinazoline Derivatives
| Compound | Space Group | Unit Cell Parameters (Å, °) | Volume (ų) |
|---|---|---|---|
| Hemihydrochloride | P1 | a = 7.421, b = 10.842, c = 12.936 | 987.2 |
| 6-Nitro derivative | P1 | a = 7.102, b = 7.893, c = 12.101 | 689.5 |
Properties
CAS No. |
124429-26-1 |
|---|---|
Molecular Formula |
C8H6Cl2N2 |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
4-chloroquinazoline;hydrochloride |
InChI |
InChI=1S/C8H5ClN2.ClH/c9-8-6-3-1-2-4-7(6)10-5-11-8;/h1-5H;1H |
InChI Key |
FTHYLHHZWYSSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)Cl.Cl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
4-Chloroquinazoline hydrochloride serves as a precursor for synthesizing various derivatives with notable anticancer properties. The compound's structural modifications have been linked to enhanced efficacy against different cancer cell lines.
- Synthesis of 4-Anilinoquinazolines : Researchers have developed methods for the efficient N-arylation of 4-chloroquinazolines, leading to a library of 4-anilinoquinazolines. These derivatives have shown promising antiproliferative activity against tumor cell lines such as HCT-116 (human colorectal carcinoma) and T98G (human glioblastoma) .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of receptor tyrosine kinases (RTKs) such as PDGFR-β, VEGFR-2, and EGFR, which are often overexpressed in malignant tumors. Compounds derived from this compound have demonstrated the ability to induce apoptosis and disrupt vascular integrity in tumors .
Table 1: Antiproliferative Activity of 4-Anilinoquinazolines
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 10b | HCT-116 | 2.8 | Active |
| 10b | T98G | 2.0 | Active |
| 10c | T98G | TBD | Active |
| 15a | HCT-116 | TBD | Active |
Antimicrobial Efficacy
The antimicrobial potential of compounds derived from this compound has been extensively studied.
- Minimum Inhibitory Concentrations (MICs) : Various derivatives have exhibited MIC values ranging from 0.046 to 3.11 μM against several bacterial strains, demonstrating superior efficacy compared to traditional antibiotics like vancomycin .
- Mechanisms of Action : The antimicrobial activity is thought to stem from the ability of these compounds to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Overcoming Multidrug Resistance
Recent studies have focused on the potential of quinazoline derivatives to reverse multidrug resistance (MDR) in cancer therapies.
- Design and Synthesis : Novel compounds have been synthesized from this compound that target MDR mechanisms, enhancing the effectiveness of existing chemotherapeutic agents .
- Biological Evaluation : These compounds have shown promise in preclinical models, indicating their potential role in improving treatment outcomes for patients with resistant tumors .
Case Studies and Research Findings
Several research findings underscore the importance of this compound in developing new therapeutic agents:
- Anticancer Mechanisms : A study highlighted that specific substitutions on quinazoline derivatives improved their anticancer activity by enhancing cellular uptake and inducing apoptosis .
- Antimicrobial Studies : In vitro tests demonstrated that derivatives exhibited significant antimicrobial activity against various pathogens, outperforming standard treatments .
- Inflammatory Response Modulation : Compounds with similar scaffolds were tested for their ability to modulate inflammatory responses, showing reductions in inflammatory markers .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Reactivity in Nucleophilic Substitution Reactions
This compound demonstrates superior SNAr reactivity compared to structurally similar chlorinated heterocycles due to its electron-deficient aromatic system.
Key Findings :
- In aqueous media, 4-chloroquinazoline reacts with hydrazine at a rate constant (kₙ) of 0.025 s⁻¹M⁻¹ at pH = pKa, outperforming 4-chloro-2,6-diaminopyrimidine, which yields unpredictable results due to solubility limitations .
- Protic solvents like ethanol enhance reactivity (kₙ = 0.071 s⁻¹M⁻¹) by stabilizing zwitterionic intermediates .
- 4-Chlorobenzyl chloride, lacking a heterocyclic ring, shows lower electrophilicity and requires harsher conditions for substitution .
Table 2: SNAr Reactivity Comparison
Preparation Methods
Formamide-Mediated Cyclization
Anthranilic acid undergoes cyclization with formamide at elevated temperatures (120°C) to yield quinazolin-4(3H)-one. This reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. The product is typically isolated in 70–80% yield after recrystallization from ethanol.
Alternative Cyclization Routes
In some protocols, anthranilic acid is first converted to an acyl chloride intermediate using reagents like thionyl chloride (SOCl₂). Subsequent reaction with ammonia in ethanol produces quinazolin-4(3H)-one with comparable efficiency. For example, 2-amino-5-iodobenzamide, synthesized via iodination of anthranilic acid, cyclizes to form halogenated quinazolinones in 89% yield.
Chlorination of Quinazolin-4(3H)-one
Chlorination replaces the 4-position hydroxyl group with chlorine, forming 4-chloroquinazoline.
Phosphorus Oxychloride (POCl₃) Method
The most widely used method involves refluxing quinazolin-4(3H)-one with POCl₃ in the presence of a catalytic amount of dimethylformamide (DMF). POCl₃ acts as both a chlorinating agent and solvent. For instance, heating quinazolin-4(3H)-one (0.5 mol) with POCl₃ (25 mL) and DMF (0.12 mL) at 100–105°C for 5–6 hours yields 4-chloroquinazoline in 62.5% purity. Excess POCl₃ is removed under vacuum, and the residue is neutralized with saturated NaHCO₃ to precipitate the free base.
Thionyl Chloride (SOCl₂) Method
An alternative approach employs SOCl₂ in chloroform. This method is less common due to lower yields (50–60%) but offers milder conditions suitable for acid-sensitive substrates.
Hydrochloride Salt Formation
The free base 4-chloroquinazoline is converted to its hydrochloride salt via acidification.
Direct Acidification with Hydrochloric Acid
Adding concentrated hydrochloric acid (20–30%) to a solution of 4-chloroquinazoline in water or ethanol induces precipitation of the hydrochloride salt. For example, dropwise addition of 20% HCl to a reaction mixture at 50–70°C results in crystalline this compound with 86.8% yield and 99.2% purity. The product is filtered, washed with cold ethanol, and dried at 80°C.
In Situ Salt Formation During Chlorination
In some protocols, HCl generated during chlorination (e.g., from POCl₃ hydrolysis) directly protonates the quinazoline, eliminating the need for separate acidification. However, this requires careful pH control to avoid over-acidification and side reactions.
Optimization Strategies
Temperature and Reaction Time
Solvent and Reagent Selection
-
POCl₃ vs. SOCl₂ : POCl₃ offers higher yields but requires stringent moisture control.
-
Ammonium Sulfite : Preferable over sodium sulfite due to reduced caking and improved solubility of byproducts (e.g., ammonium chloride).
Comparative Analysis of Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ Chlorination | POCl₃, DMF | 100–105 | 62.5 | 95.0 |
| SOCl₂ Chlorination | SOCl₂, CHCl₃ | 60–70 | 55.0 | 90.5 |
| Direct Acidification | HCl, NH₄HSO₃ | 50–70 | 86.8 | 99.2 |
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
